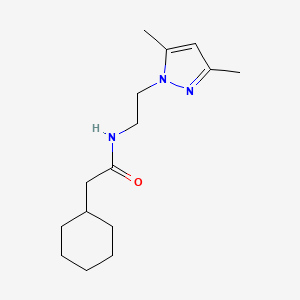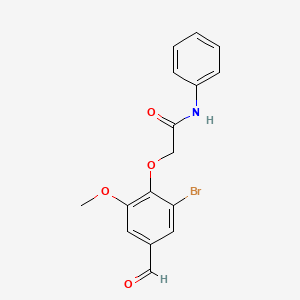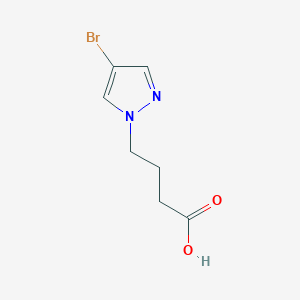
6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring system substituted with a morpholine group. The morpholine group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is well-studied and they are known to participate in electrophilic substitution reactions, among others .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
6-(Morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride has been utilized in various chemical synthesis processes. For instance, it is used in the synthesis of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, which involves key steps like the Pfitzinger reaction and selective decarboxylation. This synthesis is significant due to the pharmacological activities of the resultant compounds (Kravchenko et al., 2006).
Bioactive Compound Formation
The compound is also integral in the formation of bioactive molecules. For example, iodine-promoted regioselective C-C and C-N bonds formation with N-protected indole derivatives leads to the synthesis of various bioactive biindoles and morpholines (Li et al., 2011). Additionally, it is used in creating amino-functionalized 3-vinyl-1H-indoles, which have shown potential in various synthetic applications due to their reactivities (Medion-Simon & Pindur, 1991).
Anticancer Applications
A study involving the synthesis of novel indole-based arylsulfonylhydrazides containing the morpholine heterocyclic ring indicates potential anticancer applications. These compounds, specifically targeting human breast cancer cells, show promise in inhibiting cancer cell proliferation (Gaur et al., 2022).
Biological Activity Analysis
The compound has been used in the study of interaction with human serum albumin, indicating its potential for biological activity analysis. The interaction was investigated using fluorescence spectroscopy, contributing to understanding the bioactive substance's behavior in physiological conditions (Yegorova et al., 2016).
Chemical Transformations and Biological Activities
The chemical transformations of 2,2-dimethyl-4-chloromethyl-1,2,3,4-tetrahydro-γ-carbolines into various indole derivatives demonstrate the compound's significance in synthesizing biologically active substances (Zagorevskii et al., 1980).
Mécanisme D'action
Target of Action
Compounds with similar morpholin-4-yl structures have been found to targetSerine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thereby influencing cell cycle regulation .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase chk1, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
If it does inhibit serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna damage response mechanisms .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-indol-6-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12;;/h1-2,9,13H,3-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZOCGOBVZCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)



![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)



![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)

